molecular formula C19H24FN3O B5682541 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline

6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline

Cat. No. B5682541
M. Wt: 329.4 g/mol
InChI Key: XMJORVCLWKQPKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline, also known as TAK-243, is a small molecule inhibitor that targets the ubiquitin-proteasome system. This system plays a crucial role in regulating protein degradation, and its dysregulation has been linked to various diseases, including cancer. TAK-243 has shown promising results in preclinical studies as a potential anticancer agent.

Mechanism of Action

6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline targets the 19S regulatory particle of the proteasome, which is responsible for recognizing and degrading ubiquitinated proteins. By inhibiting the activity of the proteasome, 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline blocks the degradation of specific proteins, leading to their accumulation and subsequent induction of apoptosis in cancer cells. 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline has been shown to selectively target cancer cells while sparing normal cells, making it a promising anticancer agent.
Biochemical and Physiological Effects
6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline has been shown to induce apoptosis in cancer cells through the accumulation of ubiquitinated proteins. In addition, 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline has also been shown to enhance the sensitivity of cancer cells to other anticancer agents, such as bortezomib and carfilzomib.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline is its selectivity for cancer cells, which minimizes the potential for off-target effects. In addition, 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline has been shown to have a synergistic effect when used in combination with other anticancer agents, making it a promising candidate for combination therapy. However, one limitation of 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline is its low solubility, which can make it difficult to administer in vivo. In addition, the optimal dosing regimen for 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline has not yet been established.

Future Directions

There are several future directions for the development of 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline as an anticancer agent. One potential direction is the development of more potent and selective inhibitors of the proteasome. In addition, the combination of 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline with other anticancer agents, such as immune checkpoint inhibitors, is an area of active research. Another potential direction is the development of biomarkers to predict response to 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline, which could help identify patients who are most likely to benefit from treatment. Finally, the development of novel drug delivery systems to improve the solubility and pharmacokinetics of 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline is an area of ongoing research.

Synthesis Methods

The synthesis of 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline involves several steps, including the reaction of 2-chloro-6-fluoroquinoline with 3-(4-morpholinyl)-1-piperidinecarboxaldehyde, followed by reduction with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization. The yield of 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline is typically around 20%.

Scientific Research Applications

6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline has been extensively studied in preclinical models of cancer, including multiple myeloma, leukemia, and solid tumors. In vitro studies have shown that 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline inhibits the activity of the proteasome, leading to the accumulation of ubiquitinated proteins and ultimately inducing apoptosis in cancer cells. In vivo studies have demonstrated that 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline has potent antitumor activity and can significantly reduce tumor growth in xenograft models.

properties

IUPAC Name

4-[1-[(6-fluoroquinolin-2-yl)methyl]piperidin-3-yl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O/c20-16-4-6-19-15(12-16)3-5-17(21-19)13-22-7-1-2-18(14-22)23-8-10-24-11-9-23/h3-6,12,18H,1-2,7-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJORVCLWKQPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC3=C(C=C2)C=C(C=C3)F)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-[(6-Fluoroquinolin-2-yl)methyl]piperidin-3-yl]morpholine

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